NHI-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHI 2 involves several steps, starting with the preparation of the indole core. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis or a similar method.
Introduction of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of NHI 2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NHI 2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
NHI 2 has several scientific research applications, including:
Mechanism of Action
NHI 2 exerts its effects by inhibiting the activity of lactate dehydrogenase A (LDHA). This enzyme is responsible for converting pyruvate to lactate in the glycolytic pathway. By inhibiting LDHA, NHI 2 reduces lactate production, which can lead to a decrease in glycolysis and an increase in oxidative phosphorylation. This shift in metabolism can inhibit the growth and proliferation of cancer cells, making NHI 2 a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
NHI 2 is unique among LDHA inhibitors due to its high cell permeability and potent anti-glycolytic activity. Similar compounds include:
FX11: Another LDHA inhibitor with similar anti-glycolytic properties.
Sodium oxamate: A less potent LDHA inhibitor that also reduces lactate production.
Stiripentol: An LDHA inhibitor with additional effects on other metabolic pathways.
NHI 2 stands out due to its higher potency and cell permeability, making it a more effective tool for studying glycolysis and developing cancer therapies .
Properties
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.